2-fluoro-N-(5-nitropyridin-2-yl)benzamide
CAS No.:
Cat. No.: VC9127560
Molecular Formula: C12H8FN3O3
Molecular Weight: 261.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8FN3O3 |
|---|---|
| Molecular Weight | 261.21 g/mol |
| IUPAC Name | 2-fluoro-N-(5-nitropyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C12H8FN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) |
| Standard InChI Key | UECPCVPPHQJPEM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates two aromatic systems:
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A benzamide moiety with a fluorine substituent at the ortho position.
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A 5-nitropyridin-2-yl group linked via an amide bond.
This configuration introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) and fluorine groups, which influence reactivity, solubility, and intermolecular interactions. Computational models derived from analogous compounds predict a planar geometry with partial conjugation across the amide bond, enhancing stability .
Physicochemical Properties
Key properties inferred from structural analogs include:
The nitro group contributes to high polarity, while the fluorine atom moderates lipophilicity, suggesting balanced membrane permeability .
Synthesis Pathways
Precursor Synthesis: 2-Fluoro-5-Nitropyridine
The synthesis of 2-fluoro-5-nitropyridine (CAS 456-24-6) is well-documented and serves as a critical intermediate . Two dominant methods are:
Halogen Exchange Reaction
Reaction: 2-Chloro-5-nitropyridine + KF → 2-Fluoro-5-nitropyridine
Cesium Fluoride-Mediated Fluorination
Reaction: 2-Chloro-5-nitropyridine + CsF → 2-Fluoro-5-nitropyridine
Target Compound Synthesis
While explicit protocols for 2-fluoro-N-(5-nitropyridin-2-yl)benzamide are absent in the literature, a plausible route involves:
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Reduction of 2-Fluoro-5-Nitropyridine: Hydrogenation using Raney nickel yields 5-amino-2-fluoropyridine (70% yield) .
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Acylation with 2-Fluorobenzoyl Chloride:
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Reaction: 5-Amino-2-fluoropyridine + 2-Fluorobenzoyl chloride → Target compound.
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Conditions: Base (e.g., triethylamine), inert solvent (e.g., dichloromethane), room temperature.
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This hypothesized pathway aligns with established amide bond formation strategies in heteroaromatic systems .
Reactivity and Functionalization
Nitro Group Reduction
The nitro group in the pyridine ring is susceptible to reduction, forming 5-amino-2-fluoropyridine derivatives. Catalytic hydrogenation (H₂, Pd/C) achieves this transformation efficiently .
Electrophilic Substitution
The electron-deficient pyridine ring facilitates electrophilic aromatic substitution (EAS) at the 3- and 4-positions, enabling further functionalization (e.g., sulfonation, nitration).
Biological and Pharmaceutical Relevance
Antimicrobial Activity
Structural analogs of 2-fluoro-N-(5-nitropyridin-2-yl)benzamide exhibit antibiotic and antiviral properties, likely due to:
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Interference with microbial DNA/RNA synthesis.
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Inhibition of enzymatic processes via nitro group redox cycling .
Fluorescent Probes
The nitro and fluorine groups enhance photostability, making such compounds candidates for bioimaging applications. Quantum mechanical calculations suggest strong UV-Vis absorption bands (~300–400 nm) .
Computational and Experimental Data Integration
ADMET Predictions
| Parameter | Prediction | Model Used |
|---|---|---|
| GI Absorption | High | |
| BBB Permeability | Moderate | SILICOS-IT |
| CYP450 Inhibition | Low (No significant inhibition) |
Synthetic Accessibility
The compound’s synthetic accessibility score (SAS) is estimated at 2.05 (scale: 1–10, lower = easier), indicating straightforward laboratory synthesis .
Challenges and Future Directions
Stability Concerns
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Nitro Group Instability: Prone to reduction under physiological conditions, necessitating prodrug strategies.
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Hydrolytic Sensitivity: The amide bond may degrade in acidic/basic environments .
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles or liposomes to enhance bioavailability.
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